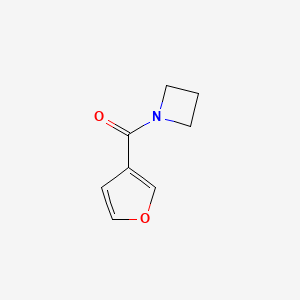

Azetidin-1-yl(furan-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

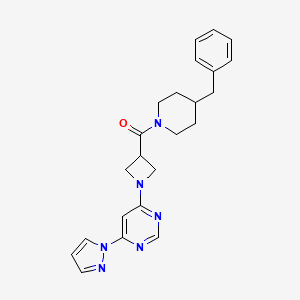

Azetidin-1-yl(furan-3-yl)methanone is a chemical compound that is part of the azetidine family . Azetidines are four-membered heterocyclic compounds containing one nitrogen atom . This compound is related to furan derivatives, which are five-membered aromatic compounds consisting of four carbons and one oxygen atom .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation .Molecular Structure Analysis

The molecular structure of this compound is complex. The compound is part of the azetidine family, which are four-membered heterocyclic compounds containing one nitrogen atom . The compound also contains a furan ring, which is a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and often involve multicomponent reactions (MCRs) . These reactions are a series of simultaneous multi bond-forming reactions that enable the construction of structurally diverse compounds .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.19 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalyst Efficiency

Azetidin-1-yl(furan-3-yl)methanone and related compounds have been utilized in various chemical syntheses, highlighting their versatility in organic chemistry. One significant application involves their use in the aza-Piancatelli rearrangement, demonstrating the efficiency of phosphomolybdic acid as a solid acid catalyst. This process facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol and aryl amines, showcasing high selectivity and good yields (B. Reddy et al., 2012). Moreover, azetidin-2-ones, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, illustrate the structural diversity achievable through different substituents, contributing to antimitotic properties (B. Twamley et al., 2020).

Pharmacological Applications

In the realm of pharmacology, furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their protein tyrosine kinase inhibitory activity. Some of these novel compounds exhibited activity comparable or superior to genistein, a well-known inhibitor, highlighting their potential as therapeutic agents (Feilang Zheng et al., 2011). Additionally, the synthesis of(furan-2-yl)(phenyl) methanones has shown inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, suggesting potential applications in cardiovascular disease treatment (Li Qing-shan, 2011).

Antimicrobial Activity

A study on dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives has explored their antimicrobial activity against various bacteria and fungi. Although the compounds exhibited weak antimicrobial activity, this research opens the door to further modifications and testing to enhance efficacy (C. Kırılmış et al., 2009).

Catalytic Asymmetric Synthesis

The evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in catalytic asymmetric addition of organozinc reagents to aldehydes represents a significant advancement in asymmetric synthesis. This compound facilitates high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, emphasizing the potential of azetidin-2-yl compounds in stereoselective organic synthesis (Mincan Wang et al., 2008).

Safety and Hazards

The safety information for Azetidin-1-yl(furan-3-yl)methanone indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for the study and application of Azetidin-1-yl(furan-3-yl)methanone and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of new synthetic methods that allow rapid, efficient, and selective access to the furan motif could be a promising area of research . Additionally, the investigation of the pharmacological and biological activities of furan derivatives could lead to the discovery of more active heterocyclic compounds .

Propiedades

IUPAC Name |

azetidin-1-yl(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(9-3-1-4-9)7-2-5-11-6-7/h2,5-6H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTMTMJMSTZJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2795891.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide](/img/structure/B2795892.png)

![2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2795893.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)

![[3-(Propan-2-yl)phenyl]thiourea](/img/structure/B2795896.png)

![2-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2795900.png)

![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2795905.png)